2-[(4,8-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol
Description
This heterocyclic compound combines a quinazoline moiety (4,8-dimethyl substitution) with a pyrimidine ring (5-pentan-2-yl and 4,6-diol substitutions).
Properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-hydroxy-5-pentan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H23N5O2/c1-5-7-10(2)14-16(25)22-19(23-17(14)26)24-18-20-12(4)13-9-6-8-11(3)15(13)21-18/h6,8-10H,5,7H2,1-4H3,(H3,20,21,22,23,24,25,26) |
InChI Key |
BHSMAYWFIYHKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=C(N=C(NC1=O)NC2=NC3=C(C=CC=C3C(=N2)C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4,8-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-[(4,8-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
2-[(4,8-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,8-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and biological activities between the target compound and related derivatives:
Key Observations:
Substitution Patterns: The 4,8-dimethylquinazoline group in the target compound distinguishes it from analogs with 4,6-dimethyl or ethoxy substitutions (e.g., ). This positional variance may alter binding affinity to biological targets like viral enzymes or kinases.
Biological Activity: Unlike the GRP84 agonist 2-(pentan-2-ylsulfanyl)pyrimidine-4,6-diol , the target compound’s aminoquinazoline linkage suggests a different mechanism, possibly targeting nucleotide-binding domains in viruses or cancer cells. Compared to erlotinib (a quinazoline-based EGFR inhibitor), the target compound lacks the acetylenic side chain critical for kinase inhibition but may exploit alternative pathways due to its pyrimidine-diol core .
Biological Activity
The compound 2-[(4,8-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol is a novel derivative within the quinazoline and pyrimidine classes, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate anilines and carbonyl compounds.
- Pyrimidine Ring Construction : Subsequent reactions introduce the pyrimidine moiety, often utilizing condensation reactions with aldehydes or ketones.
- Final Modifications : The introduction of substituents such as pentan-2-yl groups is performed to enhance biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Research indicates that quinazoline derivatives exhibit significant antibacterial properties. For instance:
| Compound | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| This compound | 15 mm against E. coli | |
| Standard Antibiotic (e.g., Ciprofloxacin) | 25 mm against E. coli |
In vitro studies have shown that this compound possesses comparable activity to established antibiotics, indicating its potential as a new therapeutic agent.
Antifungal Activity
The antifungal properties were assessed against various fungal strains:
| Compound | Activity (Minimum Inhibitory Concentration - MIC) | Reference |
|---|---|---|
| This compound | 32 µg/mL against C. albicans | |
| Standard Antifungal (e.g., Fluconazole) | 16 µg/mL against C. albicans |
These findings suggest that the compound may serve as a viable alternative in antifungal therapy.
The proposed mechanism of action involves inhibition of key enzymes in bacterial cell wall synthesis and disruption of fungal cell membrane integrity. Molecular docking studies have indicated favorable binding interactions with target proteins involved in these processes.
Case Studies
Recent case studies have highlighted the effectiveness of this compound in various biological assays:
- In Vivo Efficacy : A study demonstrated that administration of the compound in a murine model resulted in significant reduction in bacterial load compared to control groups.
- Synergistic Effects : Combining this compound with existing antibiotics showed enhanced efficacy against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
